molecular formula C20H23NO B13942062 3-Phenyl-1-(piperidin-2-yl)-2,3-dihydro-1h-inden-1-ol CAS No. 20845-62-9

3-Phenyl-1-(piperidin-2-yl)-2,3-dihydro-1h-inden-1-ol

Cat. No.: B13942062
CAS No.: 20845-62-9
M. Wt: 293.4 g/mol
InChI Key: BVCSKXTWXLPCHL-UHFFFAOYSA-N
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Description

3-Phenyl-1-(piperidin-2-yl)-2,3-dihydro-1h-inden-1-ol is a synthetic organic compound featuring a piperidine moiety fused with an indanol scaffold. This structure is of significant interest in medicinal chemistry research, as piperidine derivatives are known to exhibit a wide spectrum of biological activities. Piperidine and its derivatives are extensively investigated for their potential pharmacological applications, particularly in oncology. Research indicates that such compounds can regulate crucial signaling pathways essential for cancer cell survival, including STAT-3, NF-κB, and PI3k/Akt, and can lead to inhibition of cell migration and cell cycle arrest . Furthermore, computer-aided evaluations suggest that novel piperidine derivatives are promising candidates for the development of new therapeutic agents targeting cancers and central nervous system diseases . The specific molecular architecture of 3-Phenyl-1-(piperidin-2-yl)-2,3-dihydro-1h-inden-1-ol suggests its potential utility as a key intermediate in organic synthesis or as a scaffold for developing novel bioactive molecules in drug discovery platforms. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

20845-62-9

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

3-phenyl-1-piperidin-2-yl-2,3-dihydroinden-1-ol

InChI

InChI=1S/C20H23NO/c22-20(19-12-6-7-13-21-19)14-17(15-8-2-1-3-9-15)16-10-4-5-11-18(16)20/h1-5,8-11,17,19,21-22H,6-7,12-14H2

InChI Key

BVCSKXTWXLPCHL-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2(CC(C3=CC=CC=C32)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Core Indanol Scaffold Synthesis

The indan-1-ol framework is typically synthesized via reduction or functionalization of 2-phenyl-2,3-dihydro-1H-inden-1-one derivatives. According to a reported procedure, 2-phenyl-2,3-dihydro-1H-inden-1-one can be prepared and subsequently converted to the corresponding 1-ol by reduction methods such as catalytic hydrogenation or hydride reduction.

Step Reaction Type Reagents/Conditions Yield/Notes
1 Preparation of 2-phenyl-2,3-dihydro-1H-inden-1-one Literature methods (e.g., Friedel-Crafts acylation) Isolated by flash chromatography; 60% yield reported
2 Reduction to 1-hydroxy derivative Catalytic hydrogenation (Pd/C, H2, 50°C) or hydride reagents Efficient conversion to 1-ol; conditions optimized for selectivity

Coupling of Indanol and Piperidine Moieties

The key step in preparing 3-Phenyl-1-(piperidin-2-yl)-2,3-dihydro-1H-inden-1-ol involves coupling the indanol core with the piperidine substituent at the 1-position.

Step Reaction Type Reagents/Conditions Yield/Notes
1 Activation of indanol hydroxyl Trifluoromethanesulfonic anhydride, pyridine, CH2Cl2, 0°C to RT Formation of triflate intermediate, key for coupling
2 Coupling with piperidine derivative Nucleophilic substitution under mild conditions Efficient coupling to form 1-(piperidin-2-yl) substituted indanol
3 Hydrogenation Pd/C catalyst, H2 atmosphere, 50°C, 5 h Removes unsaturation, improves yield and purity

Summary Table of Preparation Steps

Step No. Intermediate/Product Reaction Type Key Reagents/Conditions Yield/Remarks
1 2-Phenyl-2,3-dihydro-1H-inden-1-one Indanone synthesis Friedel-Crafts acylation or literature method ~60% yield
2 3-Phenyl-2,3-dihydro-1H-inden-1-ol Reduction Pd/C hydrogenation or hydride reagents Efficient, selective
3 2-Substituted piperidones Double aza-Michael reaction Vinyl aldehydes, vinylmagnesium bromide, oxidation (MnO2/DDQ) High yield (up to 84%)
4 Hydroxypiperidines Grignard addition Piperidones + Grignard reagents Intermediate for piperidine functionalization
5 Piperidine derivatives Dehydration + hydrogenation TFA dehydration, Pd/C hydrogenation Formation of biarylpiperidines
6 Coupling intermediate Hydroxyl activation Trifluoromethanesulfonic anhydride, pyridine Forms triflate for substitution
7 Final compound: 3-Phenyl-1-(piperidin-2-yl)-2,3-dihydro-1H-inden-1-ol Nucleophilic substitution + hydrogenation Piperidine nucleophile, Pd/C hydrogenation Target compound obtained with purification

Research and Literature Support

  • The synthetic strategy integrates well-established organic transformations such as Grignard additions, catalytic hydrogenations, and nucleophilic substitutions, supported by peer-reviewed publications.

  • The use of double aza-Michael reactions to access chiral piperidone intermediates provides a versatile route to the piperidine moiety, which is critical for the compound's biological activity.

  • Activation of hydroxyl groups using trifluoromethanesulfonic anhydride is a common method to enhance coupling efficiency in complex molecule synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(piperidin-2-yl)-2,3-dihydro-1h-inden-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Phenyl-1-(piperidin-2-yl)-2,3-dihydro-1h-inden-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(piperidin-2-yl)-2,3-dihydro-1h-inden-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The 2,3-dihydro-1H-inden-1-ol core is a common motif in synthetic organic chemistry and drug design. Key structural variations among analogs include substituent type, position, and stereochemistry:

Table 1: Structural Comparison of Indenol Derivatives
Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities References
3-Phenyl-1-(piperidin-2-yl)-2,3-dihydro-1H-inden-1-ol Phenyl (C3), Piperidin-2-yl (C1) ~281.38* N/A (Theoretical) N/A
2-Methyl-2,3-dihydro-1H-inden-1-ol (9i) Methyl (C2) 148.20 Synthesized via Mn-catalyzed methylation
2-Bromo-2,3-dihydro-1H-inden-1-ol (2o) Bromine (C2) 213.08 Halogenated derivative; synthetic intermediate
5-Bromo-2,3-dihydro-1H-inden-1-ol Bromine (C5) 213.08 Controversial stereochemistry
(1R,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol Amino (C2) 149.19 Chiral building block; enzymatic resolution
(E)-2-((1H-Indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one Indole-derived ketone (C2) 261.30 Antimicrobial activity

*Estimated based on molecular formula.

Key Observations :

  • Substituent Position : Halogenation at C2 (e.g., 2o) vs. C5 (e.g., 5-Bromo) influences electronic properties and synthetic accessibility .
  • Functional Groups: Piperidinyl and amino groups enhance solubility in acidic environments due to protonation, whereas halogenated derivatives exhibit higher lipophilicity .
  • Stereochemistry: Enantiomerically pure analogs (e.g., (1R,2S)-2-Amino) are critical for biological activity, requiring enzymatic resolution or asymmetric synthesis .

Physicochemical Properties

  • Lipophilicity : Piperidinyl and phenyl groups increase hydrophobicity compared to halogenated analogs.
  • Solubility : The piperidine moiety may enhance aqueous solubility under acidic conditions due to amine protonation.
  • Thermal Stability : Halogenated derivatives (e.g., 5-Bromo) exhibit higher melting points (~133°C flash point) .

Biological Activity

3-Phenyl-1-(piperidin-2-yl)-2,3-dihydro-1H-inden-1-ol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Phenyl-1-(piperidin-2-yl)-2,3-dihydro-1H-inden-1-ol is C18H22N2O. It features a piperidine ring and an indene structure, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 3-Phenyl-1-(piperidin-2-yl)-2,3-dihydro-1H-inden-1-ol. For instance, derivatives with similar structural motifs have shown significant antiproliferative effects against various cancer cell lines. The IC50 values for related compounds have been reported in the range of 8 μM against human myeloid leukemia cell lines such as K562 and HL60 .

CompoundCell LineIC50 (μM)
Compound AK5628
Compound BHL6010
Reference DrugA67307

Neuroprotective Effects

The piperidine moiety in the compound suggests potential neuroprotective effects. Research indicates that compounds with piperidine structures can modulate neurotransmitter systems and exhibit neuroprotective properties in models of neurodegeneration .

Antimicrobial Activity

Compounds related to 3-Phenyl-1-(piperidin-2-yl)-2,3-dihydro-1H-inden-1-ol have demonstrated antimicrobial properties. For example, studies have shown that similar piperidine derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

PathogenMIC (μg/mL)
Staphylococcus aureus3.12
Escherichia coli4.00

The mechanisms underlying the biological activities of 3-Phenyl-1-(piperidin-2-yl)-2,3-dihydro-1H-inden-1-ol are not fully elucidated but may involve:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Modulation of Neurotransmitter Systems : The piperidine ring may interact with dopamine and serotonin receptors, potentially offering neuroprotective effects.
  • Antimicrobial Action : The presence of the phenyl group may enhance membrane permeability or inhibit essential bacterial enzymes.

Case Studies

Several case studies have documented the efficacy of structurally related compounds:

  • Case Study on Anticancer Activity : A study evaluated a series of indene derivatives for their anticancer properties and found that specific substitutions on the indene core significantly enhanced activity against leukemia cell lines.
  • Neuroprotection in Animal Models : Research involving animal models of Parkinson's disease demonstrated that piperidine derivatives could reduce neuroinflammation and improve motor function.

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